(3-Fluoro-4,5-dimethoxyphenyl)methanol

Catalog No.
S14578671
CAS No.
M.F
C9H11FO3
M. Wt
186.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Fluoro-4,5-dimethoxyphenyl)methanol

Product Name

(3-Fluoro-4,5-dimethoxyphenyl)methanol

IUPAC Name

(3-fluoro-4,5-dimethoxyphenyl)methanol

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

InChI

InChI=1S/C9H11FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3

InChI Key

MJDZFLMYCUHBIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)F)OC

(3-Fluoro-4,5-dimethoxyphenyl)methanol is an organic compound belonging to the class of substituted phenols. Its molecular formula is C10H13FO3C_{10}H_{13}FO_3, and it features a fluorine atom and two methoxy groups attached to a phenyl ring. This compound exhibits unique structural characteristics that make it of interest in various fields, particularly in medicinal chemistry and organic synthesis.

, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  • Nucleophilic substitution: The fluorine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles.

These reactions are essential for synthesizing derivatives and exploring its biological properties.

The biological activity of (3-Fluoro-4,5-dimethoxyphenyl)methanol has not been extensively documented in literature, but related compounds with similar structures have shown promising pharmacological effects. For instance, fluorinated compounds often exhibit enhanced antibacterial and antifungal activities due to their unique electronic properties. Studies on similar fluorinated phenols suggest potential applications in treating bacterial infections, particularly against Gram-positive strains such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol can be achieved through several methods:

  • Starting from 3-fluoro-4,5-dimethoxybenzaldehyde: This compound can be reduced using sodium borohydride or lithium aluminum hydride in an appropriate solvent.
  • Using Fluorinated Aromatic Precursors: The compound can also be synthesized via nucleophilic substitution on a fluorinated aromatic precursor followed by reduction.
  • Direct Methoxylation: Methoxylation can be performed using methanol in the presence of acid catalysts to introduce methoxy groups at the 4 and 5 positions on the benzene ring.

These methods allow for the efficient production of (3-Fluoro-4,5-dimethoxyphenyl)methanol with controlled yields and purity.

(3-Fluoro-4,5-dimethoxyphenyl)methanol has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting bacterial infections or other diseases.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Utilization in the development of novel materials with specific electronic or optical properties.

Several compounds share structural similarities with (3-Fluoro-4,5-dimethoxyphenyl)methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(3,5-Dimethoxyphenyl)methanolTwo methoxy groupsLacks fluorine; may exhibit different biological activity .
(2-Fluoro-4-methoxyphenyl)methanolOne fluorine and one methoxy groupDifferent position of substituents affects reactivity .
4-Chloro-3,5-dimethoxybenzyl alcoholChlorine instead of fluorinePotentially different antibacterial properties .
(3-Fluoro-2-hydroxyphenyl)methanolHydroxyl group instead of methoxyDifferent functional group impacts biological activity .

These comparisons highlight the uniqueness of (3-Fluoro-4,5-dimethoxyphenyl)methanol in terms of its specific substituent arrangement and potential applications in medicinal chemistry. Each compound's biological activity can vary significantly based on the type and position of substituents on the aromatic ring.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

186.06922237 g/mol

Monoisotopic Mass

186.06922237 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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